Calystegine N1

Glycosidase Inhibition Enzyme Kinetics Trehalase

Most calystegine glycosidase inhibitors act competitively, restricting allosteric studies. Calystegine N1 solves this with a bridgehead NH₂ group that enables noncompetitive trehalase inhibition. • Noncompetitive inhibitor of porcine kidney trehalase-enables allosteric regulation studies independent of substrate concentration • Bridgehead amine provides a distinct handle for N-derivatization in focused SAR library synthesis • ~40% non-enzymatic conversion to Calystegine B₂ over 6 months serves as a built-in prodrug-mimic experimental model ≥98% HPLC purity; powder; shipped under cold-chain to preserve integrity.

Molecular Formula
Molecular Weight
CAS No. 177794-03-5
Cat. No. B600251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalystegine N1
CAS177794-03-5
Structural Identifiers
SMILESC1CC2(C(C(C(C1N2)O)O)O)N
InChIInChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calystegine N1 (CAS: 177794-03-5): A Bridgehead-Amino Nortropane Alkaloid for Glycosidase Research


Calystegine N1 is a naturally occurring trihydroxy-nor-tropane alkaloid isolated from plants of the Solanaceae family, including Hyoscyamus niger and Lycium chinense [1]. It belongs to the calystegine class of polyhydroxylated alkaloids, which are recognized as glycosidase inhibitors [2]. Its defining structural feature is the presence of a bridgehead amino (NH₂) group, which replaces the bridgehead hydroxyl (OH) group found in the closely related analog Calystegine B₂ [1]. This structural distinction confers a unique chemical lability and a noncompetitive, rather than competitive, mode of enzyme inhibition [1].

Why Generic Calystegine Substitution is Not Feasible: The Case of Calystegine N1


The calystegine family exhibits profound functional divergence driven by subtle structural variations, rendering generic substitution scientifically invalid. The presence of an amino versus a hydroxyl group at the bridgehead, the degree of hydroxylation, and N-methylation drastically alter enzyme inhibition potency, specificity, and even the kinetic mechanism of inhibition [1]. For instance, while Calystegine N1 and its direct analog Calystegine B₂ share the same inhibitory spectrum, they differ fundamentally in their mode of trehalase inhibition—a distinction with significant implications for experimental design and data interpretation [1]. Furthermore, Calystegine N1's unique chemical instability, wherein it non-enzymatically converts to Calystegine B₂ over time, presents both a handling challenge and a unique experimental tool that is absent in its stable counterparts [1].

Quantitative Differentiation of Calystegine N1: Evidence for Scientific Selection


Calystegine N1 vs. B₂: Divergent Kinetic Mechanisms of Trehalase Inhibition

Calystegine N1 inhibits porcine kidney trehalase via a noncompetitive mechanism, whereas its direct analog Calystegine B₂ acts through a competitive mechanism [1]. This difference is not a matter of potency but of fundamental binding interaction with the enzyme.

Glycosidase Inhibition Enzyme Kinetics Trehalase

Calystegine N1: A Weaker, Broader-Spectrum Glycosidase Inhibitor than Calystegine B₂

Calystegine N1 was characterized as a weaker inhibitor of glycosidases when compared directly to Calystegine B₂, although it retains the same inhibitory spectrum [1]. While specific Ki values for N1 are not reported in the primary literature, the direct, qualitative comparison establishes a clear hierarchy of inhibitory strength.

Glycosidase Inhibition Structure-Activity Relationship Enzyme Assay

Unique Chemical Lability: Calystegine N1 Non-Enzymatically Converts to Calystegine B₂

Calystegine N1 undergoes a slow, non-enzymatic conversion to Calystegine B₂, with approximately 40% conversion observed after six months of storage in a refrigerator [1]. This property is unique among calystegines and is directly attributable to its labile bridgehead amino group.

Chemical Stability Structural Transformation Natural Product Chemistry

N-Methylation of Calystegine N1: A Potential Avenue for Specificity Alteration

While not directly studied for Calystegine N1, the impact of N-methylation on the specificity of other calystegines provides a strong class-level inference. N-methylation of Calystegine B₂ (Ki = 0.86 μM for α-galactosidase) yields N-methylcalystegine B₂, a more potent (Ki = 0.47 μM) and highly specific inhibitor of α-galactosidase [1]. This suggests that similar modification of Calystegine N1 could be a rational strategy to engineer inhibitors with altered selectivity profiles.

Structure-Activity Relationship Chemical Modification Glycosidase Specificity

Calystegine N1 (CAS: 177794-03-5): Optimal Research and Industrial Application Scenarios


Investigating Non-Competitive Inhibition of Trehalase

Calystegine N1 is the ideal tool for researchers studying trehalase inhibition via a noncompetitive mechanism. Unlike the competitive inhibitor Calystegine B₂, Calystegine N1's noncompetitive mode of action [1] allows for the study of allosteric regulation and is particularly valuable in experimental systems where substrate concentration cannot be easily controlled. This makes it a superior choice for in vitro enzyme kinetic studies focused on mechanism rather than just potency.

Probing the Functional Consequences of a Bridgehead Amino Group

Calystegine N1 serves as a critical probe in structure-activity relationship (SAR) studies. Its defining structural feature—the bridgehead NH₂ group in place of the OH group in Calystegine B₂—is directly linked to its unique properties: reduced inhibitory potency, altered inhibition mechanism, and chemical lability [1]. Researchers can use this compound to dissect the specific contribution of this functional group to enzyme binding and biological activity, providing insights not attainable with other calystegines.

Modeling In Situ Prodrug or Metabolite Conversion

The documented, time-dependent, non-enzymatic conversion of Calystegine N1 to Calystegine B₂ (approx. 40% over six months) [1] presents a unique experimental model. This intrinsic chemical lability can be exploited in studies designed to mimic the gradual conversion of a prodrug to an active metabolite, or to investigate the effects of a changing inhibitor profile over time within a single experimental setup, without the need for enzymatic activation systems.

Sourcing for Derivative Synthesis and Chemical Biology

For chemical biology groups engaged in the synthesis of novel calystegine analogs, Calystegine N1 offers a distinct starting material. Its unique amine functional group provides a different handle for chemical derivatization (e.g., N-alkylation, acylation) compared to the hydroxyl-rich calystegines like B₂. As demonstrated with other calystegines, such modifications can dramatically alter enzyme specificity and potency [1], making N1 a valuable building block for creating focused libraries of new glycosidase inhibitors.

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